molecular formula C12H15Cl3N2O3S B3657590 (2-Morpholin-4-ylethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine

(2-Morpholin-4-ylethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine

Cat. No.: B3657590
M. Wt: 373.7 g/mol
InChI Key: PXYGKJLHWBZEFP-UHFFFAOYSA-N
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Description

(2-Morpholin-4-ylethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is a complex organic compound that features a morpholine ring, an ethyl linker, and a trichlorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholin-4-ylethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 2-(morpholin-4-yl)ethanamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-ylethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted trichlorophenyl derivatives.

Scientific Research Applications

(2-Morpholin-4-ylethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-ylethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound may act by binding to enzymes or receptors, thereby influencing their activity and downstream signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Sulfonamides: Compounds containing the sulfonamide functional group.

Uniqueness

(2-Morpholin-4-ylethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is unique due to its combination of a morpholine ring, an ethyl linker, and a trichlorophenyl sulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2,3,4-trichloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl3N2O3S/c13-9-1-2-10(12(15)11(9)14)21(18,19)16-3-4-17-5-7-20-8-6-17/h1-2,16H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYGKJLHWBZEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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